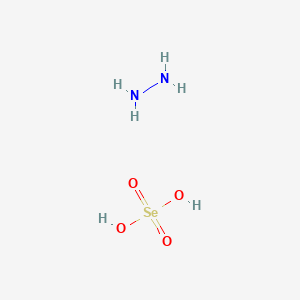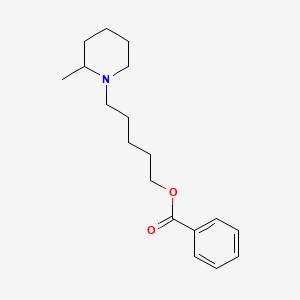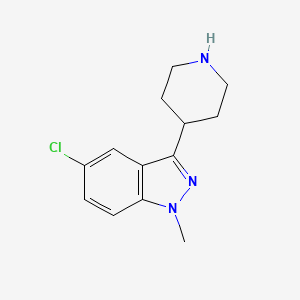
1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a piperidine ring and a chlorine atom in its structure makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction typically requires the use of a catalyst, such as copper acetate, and an oxidizing agent like oxygen . The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to form the desired indazole compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of N-substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular functions and potentially therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indazole-5-amine: Used in the preparation of hydrazone compounds for treating tau protein-associated diseases.
3-Chloro-1H-indazole-5-carboxaldehyde: Known for its use in the synthesis of various indazole derivatives.
Uniqueness
1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- is unique due to the presence of both a piperidine ring and a chlorine atom, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
742076-27-3 |
|---|---|
Fórmula molecular |
C13H16ClN3 |
Peso molecular |
249.74 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-3-piperidin-4-ylindazole |
InChI |
InChI=1S/C13H16ClN3/c1-17-12-3-2-10(14)8-11(12)13(16-17)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3 |
Clave InChI |
YZJYFLJMWSAZPF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)C(=N1)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
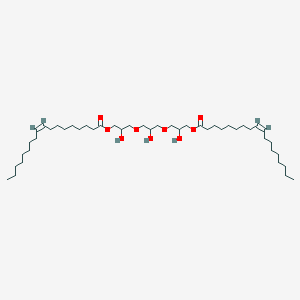
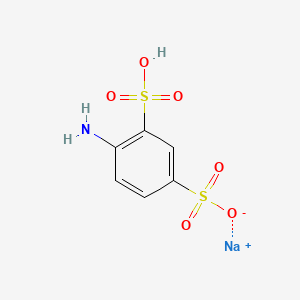
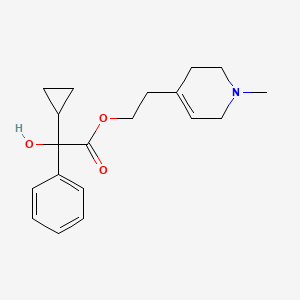

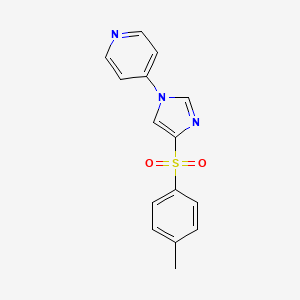
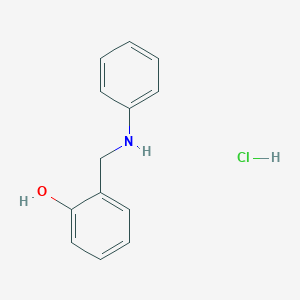
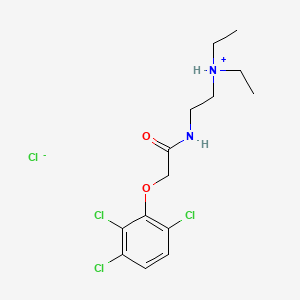
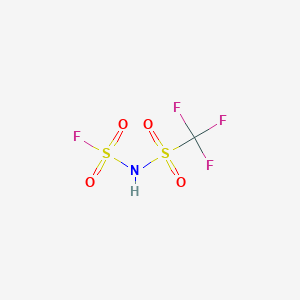
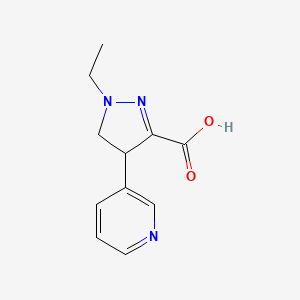
![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
